5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-3-9-4(5(13)14)11-12(3)6-7-2-8-10-6/h2H,1H3,(H,13,14)(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXSSJRFCOMKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=NC=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-75-7 | |
| Record name | 5-methyl-1-(4H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Methyl-4’H-[1,3’-bi(1,2,4-triazole)]-3-carboxylic acid typically involves multistep synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with methyl chloroformate under basic conditions to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Methyl-4’H-[1,3’-bi(1,2,4-triazole)]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid has been evaluated for its antimicrobial properties. Studies indicate that derivatives of triazole compounds exhibit potent activity against various bacterial strains. For instance, a series of triazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
Research has highlighted the potential anticancer activity of triazole derivatives. A study involving molecular docking and in vitro assays showed that certain triazole compounds could effectively inhibit cancer cell proliferation in lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) . The mechanism of action appears to involve interactions with DNA and serum proteins, which enhances their therapeutic efficacy.
Case Study: Synthesis and Evaluation
A notable study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. The results indicated that modifications to the triazole structure could enhance both antibacterial and anticancer activities . The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures.
Agricultural Applications
Fungicides and Herbicides
The compound's structural properties make it suitable for developing agrochemicals. Triazole derivatives are commonly used as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes. For example, triazole-based fungicides have been effective against pathogens like Fusarium and Botrytis spp., which are detrimental to crops .
Plant Growth Regulators
Research has also explored the use of triazole compounds as plant growth regulators. These compounds can modulate plant growth responses by influencing hormonal pathways, thus enhancing crop yield and resistance to stress .
Material Science
Polymer Chemistry
this compound is being investigated for its potential use in polymer synthesis. Triazole groups can enhance the thermal stability and mechanical properties of polymers. For instance, incorporating triazole units into polymer matrices has shown improved fire resistance and mechanical strength .
Case Study: Synthesis of Triazole-Based Polymers
A recent study focused on synthesizing polymers containing triazole moieties. These polymers exhibited enhanced properties such as increased thermal stability and improved mechanical characteristics compared to traditional polymers without triazole units .
Data Summary
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant antibacterial activity against E. coli; promising anticancer properties observed. |
| Agricultural Chemistry | Effective fungicides against Fusarium; potential as plant growth regulators. |
| Material Science | Enhanced thermal stability in polymers; improved mechanical properties noted in studies. |
Mechanism of Action
The mechanism of action of 5-Methyl-4’H-[1,3’-bi(1,2,4-triazole)]-3-carboxylic acid involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structure can be compared to other bi-triazole derivatives and triazole-carboxylic acids (Table 1):
Key Observations:
- MNTA (2’-methyl-3-nitro-2’H-[1,3'-bi(1,2,4-triazole)]-5,5’-diamine) shares the bi-triazole core but replaces the carboxylic acid with nitro and amino groups, enhancing its stability as an explosive .
- The dicarboxylic acid derivative () highlights the role of multiple acidic groups in coordination chemistry, suggesting that the target compound’s single -COOH group may offer intermediate acidity and solubility .
Physicochemical Properties
- Acidity: The carboxylic acid group (pKa ~2-3) in the target compound contrasts with MNTA’s amino groups (basic, pKa ~8-10) and nitro groups (electron-withdrawing). This difference impacts solubility and reactivity in aqueous environments .
- Thermal Stability: While MNTA exhibits high thermal stability (decomposition >250°C) due to nitro and amino groups , the carboxylic acid group in the target compound may lower thermal stability by introducing decarboxylation pathways.
- Hydrogen Bonding : The -COOH group enables robust hydrogen-bonding networks, as seen in analogous triazolium nitrate structures (), which influence crystallization and stability .
Research Findings and Data
Comparative Performance Metrics
- Solubility : Predicted higher aqueous solubility than MNTA due to -COOH group.
- Bioactivity: Likely superior to non-carboxylic triazoles () in drug delivery due to enhanced polarity .
- Coordination Chemistry: Less versatile than dicarboxylic analogs () but may form stable monodentate complexes .
Biological Activity
5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₆H₆N₆O₂ and a molecular weight of 194.15 g/mol. It features a unique structure consisting of two fused 1,2,4-triazole rings with a carboxylic acid functional group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound showed a minimum inhibitory concentration (MIC) ranging between 4 and 9 μM against M. tuberculosis, indicating strong antibacterial activity without significant cytotoxicity to mammalian cells at higher concentrations .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives containing the triazole moiety exhibit cytotoxic effects against several cancer cell lines. For example, spirooxindole-triazole derivatives were tested against HepG2 (liver) and MDA-MB-231 (breast cancer) cell lines, with some derivatives showing better activity than established drugs like Sorafenib . The mechanism of action is believed to involve interaction with various cellular targets through non-covalent bonding.
The biological activity of this compound can be attributed to its ability to interact with enzymes and proteins involved in critical cellular processes. The triazole ring system allows for hydrogen bonding and other interactions that can disrupt normal biochemical pathways in pathogens or cancer cells.
Table: Summary of Biological Activity
| Activity Type | Target Organism/Cell Line | MIC (μM) | Cytotoxicity (CC₅₀ μM) |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 4 - 9 | >100 |
| Anticancer | HepG2 | N/A | 7.2 |
| Anticancer | MDA-MB-231 | N/A | 9.98 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid, and how are intermediates validated?
- Methodology : The compound is typically synthesized via cyclocondensation or alkylation of triazole precursors. For example, 1,2,4-triazole derivatives are often prepared by refluxing carbethoxyformimidate with acylhydrazides in ethanol, followed by acid hydrolysis to yield carboxylic acid derivatives . Key intermediates are validated using thin-layer chromatography (TLC) for purity and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) . Elemental analysis is used to verify stoichiometry .
Q. How is the structural identity of this compound confirmed in experimental settings?
- Methodology : Integrated spectroscopic techniques are employed:
- IR spectroscopy : Identifies carboxylic acid (-COOH) and triazole ring vibrations.
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone.
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the bicyclic triazole system .
Q. What are the primary pharmacological screening assays used to evaluate its bioactivity?
- Methodology : Initial screens include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition : COX-2 inhibition assays using colorimetric methods (e.g., prostaglandin synthesis monitoring) .
- Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time from hours to minutes .
- pH control : Alkaline conditions (pH 9–10) favor thioacetic acid formation during intermediate steps .
- Statistical optimization : Use a Box-Behnken design to model variables (temperature, molar ratios) for maximum yield .
Q. How do structural modifications (e.g., salt formation) impact bioavailability and toxicity profiles?
- Methodology :
- Salt synthesis : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., morpholine) in ethanol to improve solubility .
- Pharmacokinetic studies : Compare logP values (via shake-flask method) and plasma stability assays between the parent compound and salts .
- Toxicity profiling : Acute toxicity studies in rodent models (LD₅₀ determination) and Ames tests for mutagenicity .
Q. How can contradictory data in structure-activity relationships (SAR) be resolved for this compound?
- Methodology :
- Comparative docking studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., COX-2) and correlate with experimental IC₅₀ values .
- Meta-analysis : Aggregate data from multiple studies to identify consensus pharmacophores. For example, electron-withdrawing groups at the triazole 5-position often enhance antimicrobial activity .
- Dose-response reevaluation : Ensure assays use standardized protocols (e.g., fixed inoculum sizes in antimicrobial tests) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
